molecular formula C13H15N3O2 B14358876 2-Amino-3-(1-benzylimidazol-2-yl)propanoic acid CAS No. 91959-38-5

2-Amino-3-(1-benzylimidazol-2-yl)propanoic acid

Cat. No.: B14358876
CAS No.: 91959-38-5
M. Wt: 245.28 g/mol
InChI Key: XOHVVNJQAZWIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(1-benzylimidazol-2-yl)propanoic acid is a compound with a unique structure that combines an amino acid backbone with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-benzylimidazol-2-yl)propanoic acid typically involves the reaction of an appropriate imidazole derivative with an amino acid precursor.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated synthesis and purification systems would be essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-benzylimidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives. Substitution reactions can produce a wide range of benzyl-substituted imidazole compounds .

Scientific Research Applications

2-Amino-3-(1-benzylimidazol-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-benzylimidazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the amino acid backbone allows the compound to mimic natural substrates, potentially inhibiting or activating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(1-benzylimidazol-2-yl)propanoic acid is unique due to its combination of an amino acid backbone with a benzyl-substituted imidazole ring. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

91959-38-5

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-amino-3-(1-benzylimidazol-2-yl)propanoic acid

InChI

InChI=1S/C13H15N3O2/c14-11(13(17)18)8-12-15-6-7-16(12)9-10-4-2-1-3-5-10/h1-7,11H,8-9,14H2,(H,17,18)

InChI Key

XOHVVNJQAZWIFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.